molecular formula C10H20N2O4 B13385084 Boc-L-glutaminol

Boc-L-glutaminol

Cat. No.: B13385084
M. Wt: 232.28 g/mol
InChI Key: UHPHBGOYBNCKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-glutaminol, also known as tert-butyl (S)-5-amino-1-hydroxy-5-oxopentan-2-ylcarbamate, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis due to its stability and ease of handling. The compound has a molecular formula of C10H20N2O4 and a molecular weight of 232.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Boc-L-glutaminol is typically synthesized through the protection of the amino group of L-glutamine with a tert-butoxycarbonyl (Boc) group. The reaction involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure consistent quality and yield. The compound is purified using techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Boc-L-glutaminol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like triethylamine

Major Products

    Oxidation: this compound can be converted to Boc-L-glutamine.

    Reduction: this compound can be reduced to this compound alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

Boc-L-glutaminol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.

    Biochemical Research: Utilized in studies involving enzyme-substrate interactions and protein folding

Mechanism of Action

The mechanism of action of Boc-L-glutaminol primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be deprotected under acidic conditions to yield the free amino acid, which can then participate in further reactions .

Comparison with Similar Compounds

Boc-L-glutaminol is similar to other Boc-protected amino acids such as Boc-L-glutamine and Boc-L-asparagine. its unique structure, which includes a hydroxyl group, makes it particularly useful in specific synthetic applications. Similar compounds include:

  • Boc-L-glutamine
  • Boc-L-asparagine
  • Boc-L-serine

This compound stands out due to its stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

tert-butyl N-(5-amino-1-hydroxy-5-oxopentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPHBGOYBNCKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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